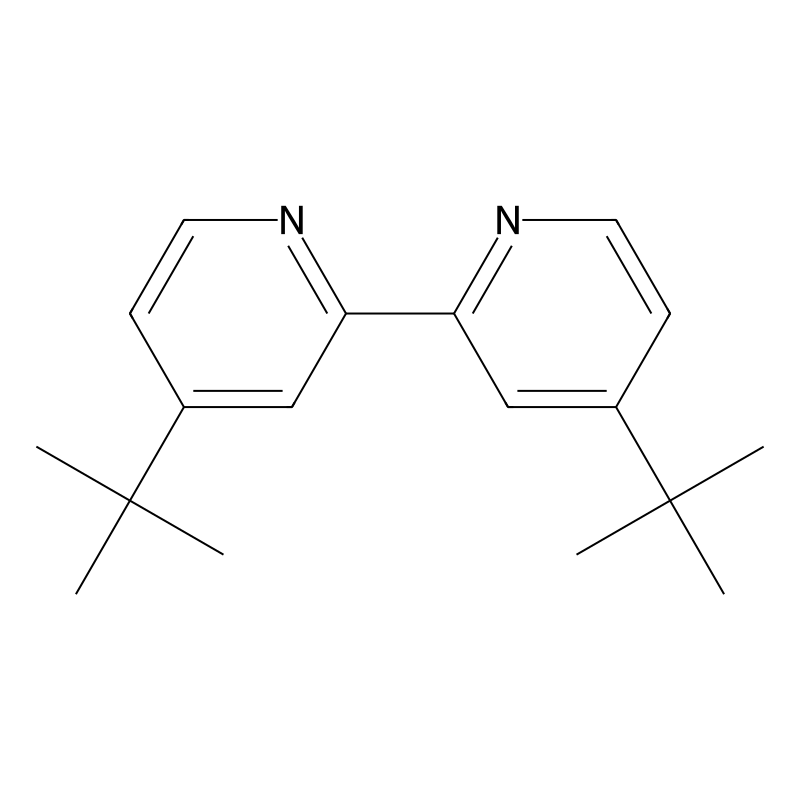

4,4'-Di-tert-butyl-2,2'-bipyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) is a molecule that finds application in scientific research due to its properties as a ligand. A ligand is a molecule that binds to a central metal atom in a coordination complex, influencing the complex's structure and reactivity. The bulky tert-butyl groups on dtbpy enhance its solubility in organic solvents and sterically hinder the approach of other molecules, making it a desirable ligand for specific applications [].

Catalyst Design

One major area of research involving dtbpy is its use in catalyst design. Due to its ability to form stable complexes with various transition metals, dtbpy can be incorporated into catalysts for various organic transformations. Here are some examples:

- Epoxidation: dtbpy can be a ligand in oxidovanadium(IV) complexes used for the epoxidation of alkenes. For instance, the complex [VOCl2(dbbpy)(H2O)] efficiently catalyzes the epoxidation of cyclooctene using tert-butyl hydroperoxide as an oxidant [].

- C-H Activation Reactions: dtbpy can be a ligand in iron catalysts used for C-H activation reactions. An example is the iron-catalyzed ortho-allylation of 1-arylpyrazoles, where dtbpy facilitates the activation of the C-H bond in the pyrazole ring [].

- Borylation Reactions: dtbpy can be a ligand in iridium catalysts employed for the borylation of (hetero)arenes. These borylated compounds are valuable intermediates in organic synthesis [].

- Arylation Reactions: dtbpy can find use in iron-catalyzed arylation of heterocycles. The bulky tert-butyl groups on dtbpy help control the regioselectivity of the arylation reaction [].

- Decarboxylation Reactions: dtbpy can be a ligand in nickel catalysts used for the decarboxylation of block copolymers. This process is of interest in polymer science for creating new materials.

4,4'-Di-tert-butyl-2,2'-bipyridine is a bipyridine derivative characterized by the presence of two tert-butyl groups located at the 4-position of the pyridine rings. Its molecular formula is C18H24N2, and it has a molecular weight of approximately 268.4 g/mol. The compound appears as white crystalline solids with a melting point of 159-161 °C and a boiling point of about 395.4 °C

dtbpy acts as a ligand in coordination complexes. The lone pairs on the nitrogen atoms of the pyridine rings donate electrons to the central metal ion, forming a coordinate covalent bond. This interaction can influence the electronic and geometric properties of the metal center, leading to applications in catalysis, where the complex facilitates specific chemical reactions []. In luminescent complexes, dtbpy can play a role in energy transfer processes that lead to light emission [].

Research indicates that 4,4'-di-tert-butyl-2,2'-bipyridine exhibits antiproliferative and cytotoxic activity. It has been studied for its potential in developing ruthenium-based nitrogen heterocyclic complexes that induce apoptosis in cancer cells . This biological activity highlights its significance beyond mere chemical applications.

The applications of 4,4'-di-tert-butyl-2,2'-bipyridine are diverse and include:

- Catalysis: As mentioned earlier, it is widely used in catalytic processes involving metal complexes.

- Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

- Biological Research: Its role in synthesizing biologically active compounds makes it valuable in pharmaceutical chemistry .

Interaction studies have focused on how 4,4'-di-tert-butyl-2,2'-bipyridine interacts with various metal centers. For instance:

- It forms stable complexes with transition metals like iridium and palladium.

- Studies have shown that these complexes exhibit unique photophysical properties that can be exploited in light-harvesting applications .

Several compounds share structural similarities with 4,4'-di-tert-butyl-2,2'-bipyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2'-Bipyridine | Lacks tert-butyl groups | More polar; less sterically hindered |

| 4,4'-Di-methyl-2,2'-bipyridine | Contains methyl groups instead | Lower steric hindrance; different reactivity |

| 4,4'-Dichloro-2,2'-bipyridine | Contains chlorine substituents | Increased electrophilicity; different catalytic properties |

| 1,10-Phenanthroline | Different aromatic system | Stronger chelation ability; used in sensing applications |

Uniqueness of 4,4'-Di-tert-butyl-2,2'-bipyridine

The presence of bulky tert-butyl groups provides significant steric hindrance that influences the electronic properties and reactivity of this compound compared to its analogs. This characteristic makes it particularly useful as a ligand in catalysis and coordination chemistry.

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) serves as a versatile bidentate ligand in coordination chemistry, forming stable complexes with various metal centers across the periodic table. Its unique structural features, including the bulky tert-butyl substituents and the rigid bipyridine framework, provide both steric and electronic effects that influence complex formation and reactivity [2].

Transition Metal Complexes

The coordination chemistry of dtbbpy with transition metals demonstrates remarkable diversity in structure, bonding, and functionality. The ligand consistently adopts a bidentate coordination mode through its two nitrogen atoms, forming five-membered chelate rings with metal centers [3] [4].

Vanadium-Based Catalysts ([VOCl₂(dtbbpy)(H₂O)])

The monomeric oxidovanadium(IV) complex [VOCl₂(dtbbpy)(H₂O)] represents a significant advancement in vanadium-based catalysis. This octahedral complex was synthesized through the reaction of vanadium(III) chloride with dtbbpy under aerobic conditions, resulting in oxidation to the vanadium(IV) state [5] [6].

Structural Characteristics:

- Geometry: Octahedral

- Coordination Number: 6

- Vanadium-Nitrogen Bond Lengths: 2.1-2.2 Å (estimated)

- Vanadium-Chlorine Bond Lengths: 2.3-2.4 Å (estimated)

- Vanadium-Oxygen Bond Lengths: 1.6-1.7 Å (V=O terminal), 2.0-2.1 Å (V-OH₂)

The complex exhibits exceptional catalytic activity in the epoxidation of cyclooctene using tert-butyl hydroperoxide (TBHP) as the oxidant. However, the use of chloroform as solvent leads to undesirable side reactions, including the formation of trans-1,2-dichlorocyclooctane through 1,2-dichlorination pathways [5]. This observation highlights the importance of solvent selection in vanadium-catalyzed oxidations.

Catalytic Performance:

- Primary Reaction: Epoxidation of cyclooctene

- Oxidant: tert-butyl hydroperoxide (TBHP)

- Yield: >80% (high selectivity)

- Side Products: trans-1,2-dichlorocyclooctane (unwanted)

- Mechanistic Insight: One-electron processes predominate

Nickel Complexes (NiCl₂(dtbbpy) in Photoredox Catalysis)

Nickel complexes of dtbbpy have emerged as powerful photocatalysts, particularly in carbon-oxygen cross-coupling reactions. The complex NiCl₂(dtbbpy) demonstrates unique photophysical properties that enable efficient photoredox catalysis under visible light irradiation [7] [8] [9].

Ground State Properties:

- Geometry: Square planar

- Coordination Number: 4

- Nickel-Nitrogen Bond Lengths: 2.00-2.05 Å

- Nickel-Chlorine Bond Lengths: 2.30-2.35 Å

Excited State Characteristics:

The complex undergoes a remarkable geometry change upon photoexcitation, transitioning from square planar to tetrahedral geometry. This structural reorganization is accompanied by a change in the electronic state from the ground state to a triplet dd excited state [9] [10].

- Excited State Geometry: Tetrahedral

- Electronic Transition: ³dd excited state

- Photophysical Process: Square planar → Tetrahedral geometry change

Catalytic Applications:

The photocatalytic properties of NiCl₂(dtbbpy) enable efficient carbon-oxygen cross-coupling reactions under mild conditions. The complex operates through a mechanism involving paramagnetic nickel(I) and nickel(III) intermediates, facilitating challenging bond formations that are difficult to achieve through traditional thermal methods [7] [11].

- Primary Applications: C-O cross-coupling reactions

- Reaction Conditions: Visible light irradiation, room temperature

- Mechanistic Pathway: Ni(I)/Ni(III) paramagnetic intermediates

- Advantages: Mild conditions, high functional group tolerance

Molybdenum Coordination Frameworks

The dinuclear molybdenum complex [Mo₂O₆(dtbbpy)₂] represents a rare example of a molybdenum coordination framework featuring the unique {Mo₂O₆}⁰ core structure. This complex was obtained as a minor product from the hydrothermal reaction of MoO₃ with dtbbpy [5] [12] [13].

Structural Features:

- Core Structure: {Mo₂O₆}⁰ dinuclear core

- Geometry: Edge-sharing MoO₆ octahedra

- Coordination Number: 6

- Molybdenum-Nitrogen Bond Lengths: 2.2-2.3 Å (estimated)

- Molybdenum-Oxygen Bond Lengths: 1.7-1.8 Å (terminal), 2.0-2.1 Å (bridging)

The molecular structure comprises two distorted MoO₆ octahedra sharing a common edge to form a dioxo-bridged Mo₂O₆ unit coordinated by dtbbpy ligands. This structural arrangement is particularly rare in molybdenum coordination chemistry and demonstrates the ability of dtbbpy to stabilize unusual metal-oxo frameworks [12].

Catalytic Performance:

The complex exhibits excellent catalytic activity for the epoxidation of non-functionalized olefins using tert-butyl hydroperoxide as the oxidant. Notably, the catalyst demonstrates regioselectivity, favoring internal olefin epoxidation over external olefin epoxidation [13].

- Primary Reaction: Olefin epoxidation

- Substrate Scope: Non-functionalized olefins

- Oxidant: tert-butyl hydroperoxide

- Selectivity: Regioselective toward internal olefins

- Conditions: Mild reaction conditions (55°C, air atmosphere)

Ruthenium and Iridium Photophysical Complexes

Both ruthenium and iridium form highly luminescent complexes with dtbbpy, exhibiting exceptional photophysical properties that make them valuable in applications ranging from photoredox catalysis to optoelectronic devices [14] [15] [16] [17].

Ruthenium Complexes:

Ruthenium complexes with dtbbpy, including [Ru(dtbbpy)₂Cl₂] and [Ru(dtbbpy)₃]²⁺, demonstrate distinctive photophysical behavior characterized by metal-to-ligand charge transfer (MLCT) transitions and near-infrared phosphorescence [14] [15].

- Geometry: Octahedral

- Coordination Number: 6

- Ruthenium-Nitrogen Bond Lengths: 2.05-2.10 Å

- Electronic Transitions: MLCT (Metal-to-Ligand Charge Transfer)

- Emission Properties: Near-infrared phosphorescence

- Excited State Lifetime: Microsecond range

The electron-donating nature of the tert-butyl groups in dtbbpy results in a cathodic shift of redox processes by approximately 0.1 V compared to unsubstituted bipyridine complexes [14]. This electronic effect significantly influences the photophysical properties and catalytic applications of these complexes.

Iridium Complexes:

Iridium complexes such as [Ir(ppy)₂(dtbbpy)]⁺ and [Ir(dtbbpy)(ppy)₂]PF₆ are among the most efficient photocatalysts known, exhibiting exceptional quantum yields and versatile reactivity patterns [18] [16] [17] [19].

- Geometry: Octahedral

- Coordination Number: 6

- Iridium-Nitrogen Bond Lengths: 2.08-2.12 Å

- Iridium-Carbon Bond Lengths: 2.00-2.05 Å (cyclometalated ligands)

- Electronic States: ³MLCT emissive states

- Emission Properties: Blue-green emission

- Quantum Yield: Up to unity (φ ≈ 1)

The iridium complex [Ir(dtbbpy)(ppy)₂]PF₆ has found widespread application in photoredox catalysis, particularly in carbon-hydrogen borylation reactions and other challenging transformations [18] [19]. The high quantum yield and favorable redox potentials make these complexes exceptionally effective photocatalysts.

Applications:

- Photoredox Catalysis: Wide range of organic transformations

- C-H Borylation: Iridium-catalyzed functionalization

- Optoelectronic Devices: OLED applications

- Photovoltaic Cells: Dye-sensitized solar cells

Rare-Earth Metal Coordination Behavior

The coordination chemistry of dtbbpy with rare-earth metals reveals fundamentally different bonding characteristics compared to transition metal complexes. Rare-earth metals exhibit predominantly ionic bonding, high and variable coordination numbers, and flexible coordination geometries [20] [21] [22].

General Characteristics:

- Coordination Numbers: Variable (6-9)

- Bonding Character: Predominantly ionic

- Coordination Geometry: Flexible, less defined than transition metals

- Ligand Field Effects: Minimal due to shielded f-orbitals

- Bond Lengths: Longer due to larger ionic radii

- Kinetic Lability: More labile than transition metal complexes

Specific Examples:

Lanthanum Complexes:

Lanthanum forms dinuclear complexes with dtbbpy, such as [La₂(μ₂-OOCFc)₄(DTBbpy)₂(NO₃)₂], where the large La³⁺ ion (ionic radius 1.032 Å) adopts coordination numbers of 8-9 [20] [21].

- Coordination Number: 8-9

- Structural Features: Dinuclear bridged structures

- Bond Character: Largely ionic, long bond lengths

- Synthesis: Hydrothermal or solution-based methods

Yttrium and Lutetium Complexes:

Yttrium and lutetium complexes with carboxylated bipyridine derivatives demonstrate unique luminescent properties. These complexes exhibit biluminescence, with both singlet and triplet emissions from the organic ligands [22].

- Y³⁺ Complexes: Biluminescent properties, triplet lifetime 76 ms

- Lu³⁺ Complexes: Shorter triplet lifetime (31 ms)

- Structural Features: Coordination polymers with CDB ligands

- Applications: Luminescent materials, sensors

Europium Complexes:

Europium complexes with dtbbpy derivatives show characteristic red emission at 611 nm with microsecond lifetimes, making them valuable for luminescent applications [22].

- Emission Wavelength: 611 nm (red)

- Lifetime: ~500 μs

- Applications: Luminescent materials, displays

Coordination Behavior Differences:

The coordination behavior of dtbbpy with rare-earth metals differs significantly from transition metals due to the unique electronic properties of lanthanides. The 4f electrons are effectively shielded by the outer 5s and 5p orbitals, resulting in minimal ligand field effects and predominantly electrostatic interactions [23].

Key Differences from Transition Metals:

- Higher Coordination Numbers: Rare-earth metals typically adopt coordination numbers of 8-9, compared to 4-6 for transition metals

- Ionic Bonding: Predominantly ionic character versus covalent character in transition metals

- Flexible Geometries: Less defined coordination geometries due to minimal directional bonding

- Kinetic Lability: More rapid ligand exchange due to ionic bonding

- Electronic Effects: Minimal ligand field effects compared to strong effects in transition metals

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Cao et al. C-C bond activation enabled by dyotropic rearrangement of Pd(IV) species. Nature Chemistry, DOI: 10.1038/s41557-021-00698-y, published online 24 May 2021